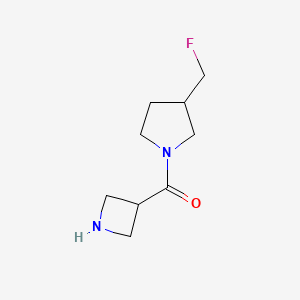
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H15FN2O and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A significant portion of the research on this compound involves its synthesis and structural characterization. Studies have detailed the synthesis of related compounds through multi-step reactions, including the preparation of boric acid ester intermediates with benzene rings. These compounds were analyzed using various spectroscopic techniques, such as FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction for crystallographic and conformational analyses. Theoretical studies, including density functional theory (DFT), were employed to compare molecular structures and investigate physicochemical properties like molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Catalytic Applications
Research has also explored the catalytic potential of related azetidine derivatives. One study developed enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights the compound's utility in catalysis and asymmetric synthesis, demonstrating the role of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions (Wang et al., 2008).
Antimicrobial and Antitubercular Activities
Some studies have synthesized novel pyrimidine-azetidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds showed promising results against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating potential applications in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Medicinal Chemistry
In medicinal chemistry, fluorine-containing azetidine and pyrrolidine derivatives have been synthesized, demonstrating the importance of such compounds in drug design due to their potential biological targets. The inclusion of fluorine atoms and four-membered rings like azetidines and pyrrolidines in pharmaceuticals can significantly affect the pharmacokinetic and pharmacodynamic properties of drugs, making these compounds valuable for further exploration in medicinal chemistry (Meyer, 2016).
Propiedades
IUPAC Name |
azetidin-3-yl-[3-(fluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-3-7-1-2-12(6-7)9(13)8-4-11-5-8/h7-8,11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHGQJFVTCXJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
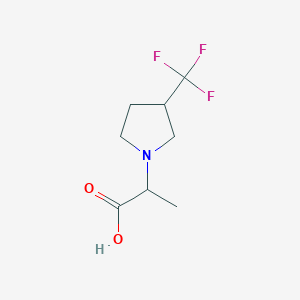
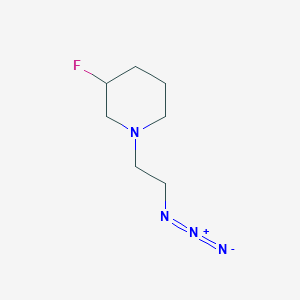
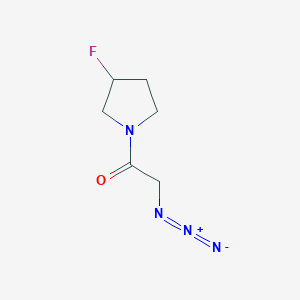

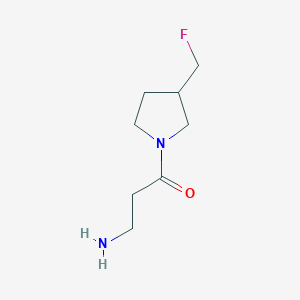



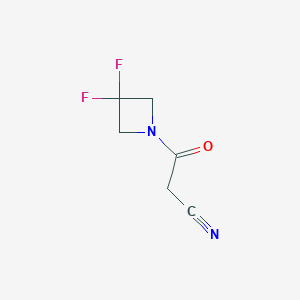
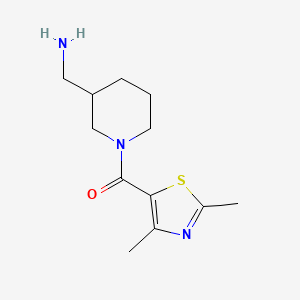

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)
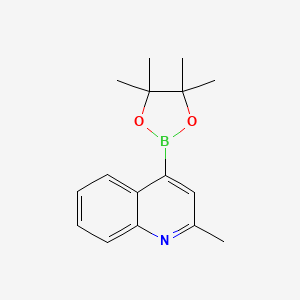
![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
